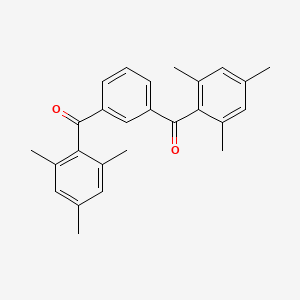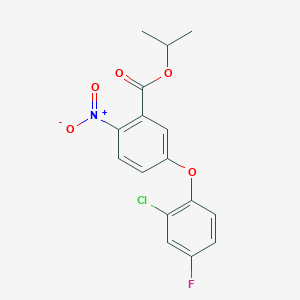
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nitro group, a chloro-fluoro substituted phenoxy group, and an ester linkage with propan-2-yl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoic acid with propan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 5-(2-chloro-4-fluorophenoxy)-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoic acid and propan-2-ol.
Aplicaciones Científicas De Investigación
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the nitro group and the chloro-fluoro substituted phenoxy group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a nitro group.
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents on the phenoxy group can enhance its stability and influence its interactions with biological targets.
Propiedades
Número CAS |
51282-70-3 |
|---|---|
Fórmula molecular |
C16H13ClFNO5 |
Peso molecular |
353.73 g/mol |
Nombre IUPAC |
propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C16H13ClFNO5/c1-9(2)23-16(20)12-8-11(4-5-14(12)19(21)22)24-15-6-3-10(18)7-13(15)17/h3-9H,1-2H3 |
Clave InChI |
AJYBBEVIHSJISV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


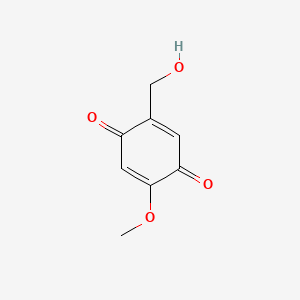
![Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate](/img/structure/B14654589.png)
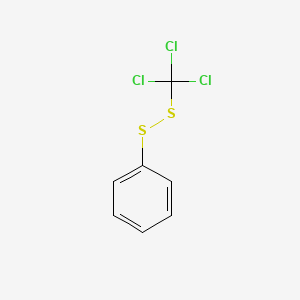
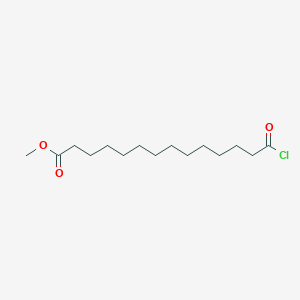
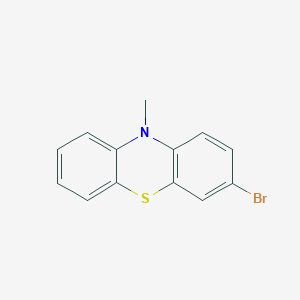

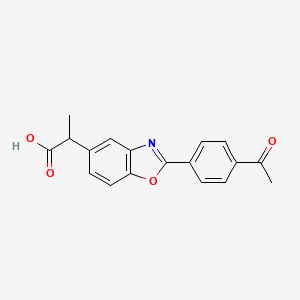
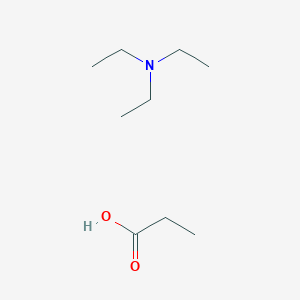
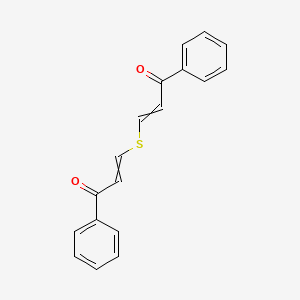
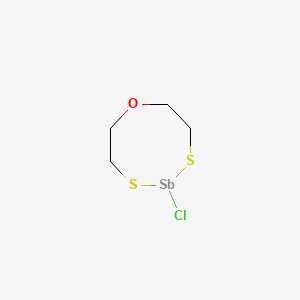

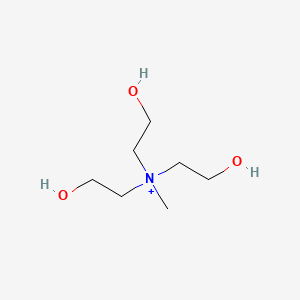
![(E,E)-1,1'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(chlorodiazene)](/img/structure/B14654668.png)
